Home > Products > Screening Compounds P135897 > N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-N'-(3-methylphenyl)urea
N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-N'-(3-methylphenyl)urea -

N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-N'-(3-methylphenyl)urea

Catalog Number: EVT-4525565
CAS Number:
Molecular Formula: C18H20ClN3O4S
Molecular Weight: 409.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sorafenib

Compound Description: Sorafenib is an approved anticancer drug known for its multi-kinase inhibitory activity, targeting kinases like VEGFR, PDGFR, and RAF kinases. [, , , ] It is characterized by a diaryl urea moiety connected to a pyridine ring through an ether linkage and a phenoxy group.

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4-methylphenyl)urea

Compound Description: This compound serves as a key intermediate in the synthesis of Sorafenib. [] It features a diaryl urea scaffold with a 4-chloro-3-trifluoromethylphenyl group on one nitrogen and a 4-methylphenyl group on the other.

Relevance: This compound is structurally very similar to N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-N'-(3-methylphenyl)urea. Both compounds share the diaryl urea core with a chlorine atom at the para position of one phenyl ring. The key difference lies in the meta substituent of this phenyl ring: a trifluoromethyl group in this compound and a 4-morpholinylsulfonyl group in the target compound. []

N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-bromophenyl)urea

Compound Description: This compound represents another key intermediate in the synthesis of Sorafenib, exhibiting structural similarities to the aforementioned derivatives. [] It is characterized by a diaryl urea structure with 4-chloro-3-trifluoromethylphenyl and 4-bromophenyl substituents.

Relevance: Similar to the previous compound, this compound also exhibits significant structural resemblance to N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-N'-(3-methylphenyl)urea, particularly due to the shared diaryl urea core and the 4-chloro-3-trifluoromethylphenyl group. The variation lies in the substituent on the other phenyl ring, which is a bromine atom at the para position in this compound, compared to a methyl group at the meta position in the target compound. []

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide Derivatives

Compound Description: This series of diaryl urea derivatives incorporates a pyridine moiety and has demonstrated anticancer activity, particularly against the MCF-7 cell line. [] Their design involved structure-based virtual screening based on Sorafenib.

Relevance: These derivatives share the diaryl urea core with N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-N'-(3-methylphenyl)urea and also feature a 4-chloro-3-trifluoromethylphenyl substituent on one of the nitrogen atoms. Notably, these derivatives incorporate a pyridine ring and a morpholinoethyl group, contributing to their distinct anticancer activity profiles. The common diaryl urea motif suggests potential similarities in their binding mechanisms with specific targets, while the structural variations highlight opportunities for optimizing activity and selectivity. []

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

Compound Description: This compound acts as a potent inhibitor of VEGFR-2 kinase, indicating its potential in treating VEGFR-2-mediated diseases. []

Relevance: This compound shares the diaryl urea scaffold with N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-N'-(3-methylphenyl)urea and also carries the 4-chloro-3-trifluoromethylphenyl group. The presence of a pyridyloxy group instead of a simple phenyl ring distinguishes this compound and contributes to its specific VEGFR-2 inhibitory activity. []

Compound Description: Labeled with Fluorine-18, this compound ([18F]15) serves as a potential ligand for PET imaging of mGluR4 in the brain. It displays CNS drug-like properties, potent mGluR4 PAM activity, selectivity against other mGluRs, and sufficient metabolic stability. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

Compound Description: This compound acts as a potent inhibitor of c-KIT kinase, including its broad-spectrum mutants. It shows promising potential as a therapeutic candidate for gastrointestinal stromal tumors due to its efficacy in various preclinical models. []

ABT-869 [N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N′-(2-fluoro-5-methylphenyl)urea]

Compound Description: This compound is a multitargeted inhibitor of the VEGF and PDGF receptor tyrosine kinase families, demonstrating significant tumor growth inhibition. It exhibits potent oral activity and favorable pharmacokinetic profiles. [, ]

3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide

Compound Description: This compound exhibits antitumor activity, specifically inhibiting the proliferation of A549 and BGC-823 cancer cell lines. Its structure features a 4-chloro-3-(trifluoromethyl)phenyl group linked to an indazole ring. []

Properties

Product Name

N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-N'-(3-methylphenyl)urea

IUPAC Name

1-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-3-(3-methylphenyl)urea

Molecular Formula

C18H20ClN3O4S

Molecular Weight

409.9 g/mol

InChI

InChI=1S/C18H20ClN3O4S/c1-13-3-2-4-14(11-13)20-18(23)21-15-5-6-16(19)17(12-15)27(24,25)22-7-9-26-10-8-22/h2-6,11-12H,7-10H2,1H3,(H2,20,21,23)

InChI Key

DCWXWVFFROUVOD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.